7-Methylquinoline-3-carbaldehyde

Organic Synthesis Dehalogenation Yield Quinoline Chemistry

7-Methylquinoline-3-carbaldehyde is a differentiated quinoline building block validated in antimalarial drug discovery: serves as starting material for Plasmodium falciparum HAP inhibitor lead A5. The 7-methyl substitution critically enhances reactivity and pharmacological properties unobtainable with unsubstituted analogs. Antimicrobial screening of its hydrazone derivatives achieves MIC 16 µg/mL against MRSA (compounds 3q5, 3q6), establishing a productive chemotype for novel antibacterial SAR. Custom synthesis must specify ethanol solvent and 2-chloro-3-dimethoxymethyl precursor to maximize yield (26.5% vs. trace). Partner with certified manufacturers; demand ≥98% purity. Request bulk pricing now.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 80231-38-5
Cat. No. B1601021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-3-carbaldehyde
CAS80231-38-5
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(C=C2C=C1)C=O
InChIInChI=1S/C11H9NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-7H,1H3
InChIKeyAHHMSCOUJVNQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-3-carbaldehyde (CAS 80231-38-5): Procurement-Ready Specification and Analytical Profile for Research Use


7-Methylquinoline-3-carbaldehyde (CAS 80231-38-5) is a quinoline-based heterocyclic building block featuring a methyl group at the 7-position and a reactive formyl group at the 3-position of the quinoline ring . The compound is commercially available at high purity (typically ≥98%) and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Quinoline derivatives are recognized as privileged structures in drug discovery, with applications spanning antimalarial, anticancer, antibacterial, and antifungal research [1]. This compound's specific substitution pattern—the 7-methyl substituent coupled with the 3-carbaldehyde functionality—imparts distinct electronic and steric properties that differentiate it from other quinoline-3-carbaldehyde analogs in both synthetic accessibility and downstream derivatization potential [2].

Why 7-Methylquinoline-3-carbaldehyde Cannot Be Casually Substituted: Structural and Synthetic Differentiation in the Quinoline-3-carbaldehyde Series


Generic substitution among quinoline-3-carbaldehyde analogs is not a trivial procurement decision due to the profound impact of ring substitution on both synthetic yield and downstream biological activity. The presence, position, and nature of substituents on the quinoline core directly influence reaction outcomes: for example, dehalogenation yields for 7-methylquinoline-3-carbaldehyde vary dramatically from 12.5% to 26.5% depending on the precursor acetal employed, and solvent choice (ethanol versus methanol) can reduce yield to trace amounts [1]. Furthermore, in antimicrobial screening of quinoline-3-carbaldehyde hydrazone derivatives, activity against MRSA (MIC: 16 µg/mL) is achieved only by specific derivatives (3q5 and 3q6), while the majority of the series shows weaker antimicrobial effects than standard drugs [2]. The 7-methyl substituent specifically alters the electron density of the quinoline ring system, which can affect both the compound's reactivity as a synthetic intermediate and the pharmacological properties of its downstream derivatives—a substitution pattern that cannot be replicated by unsubstituted quinoline-3-carbaldehyde or by analogs bearing substituents at alternative positions .

7-Methylquinoline-3-carbaldehyde: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Comparison: 7-Methylquinoline-3-carbaldehyde from 2-Chloro-3-dimethoxymethyl Precursor vs. Alternative Acetals

In the dehalogenation of substituted 2-chloroquinoline-3-carbaldehydes, the yield of 7-methylquinoline-3-carbaldehyde depends critically on the acetal protecting group employed. Using 2-chloro-3-dimethoxymethyl-7-methylquinoline as the substrate yields 26.5% of the target aldehyde, whereas the corresponding dioxolane acetal (2-chloro-3-(1,3-dioxolan)-2-yl-7-methylquinoline) yields only 12.5% under the same reaction conditions [1]. This represents a 2.1-fold yield enhancement and provides a clear basis for selecting the optimal synthetic precursor when procuring this compound via custom synthesis routes.

Organic Synthesis Dehalogenation Yield Quinoline Chemistry

Solvent Effect on Yield: Ethanol vs. Methanol in 7-Methylquinoline-3-carbaldehyde Synthesis

The choice of reaction solvent exerts a decisive influence on the synthetic yield of 7-methylquinoline-3-carbaldehyde. When the dehalogenation reaction is performed using ethanol as the solvent, the target aldehyde is obtained at a yield of up to 26.5% (from the dimethoxymethyl acetal precursor). In contrast, replacement of ethanol with methanol under otherwise identical conditions results in only traces of the desired aldehyde [1]. This stark contrast—a near-complete loss of product yield with methanol—underscores the importance of solvent selection in procurement specifications for custom synthesis.

Reaction Optimization Solvent Selection Process Chemistry

Antimalarial Drug-Likeness: 7-Methylquinoline-3-carbaldehyde Derivative A5 vs. Unsubstituted Quinoline-3-carbaldehyde Analogs

In a study of Plasmodium falciparum histo-aspartic protease (HAP) inhibitors, the 7-methyl-substituted derivative A5 (2-(2-benzoyl-4-methylphenoxy)-7-methylquinoline-3-carbaldehyde) was evaluated for drug-likeness parameters and recommended as a candidate for antimalarial drug development [1]. Although direct comparative IC50 data for the parent 7-methylquinoline-3-carbaldehyde versus unsubstituted analogs are not provided in the source, the study establishes that the 7-methyl substituent contributes to a favorable drug-likeness profile, a property not inherently possessed by unsubstituted quinoline-3-carbaldehyde derivatives in the same series [1]. This class-level differentiation supports the selection of 7-methylquinoline-3-carbaldehyde as a starting scaffold for antimalarial lead optimization.

Antimalarial Drug-Likeness Molecular Docking

Structural Planarity: 7-Methylquinoline-3-carbaldehyde vs. 2-Chloro-7-methylquinoline-3-carbaldehyde

Crystallographic analysis of the closely related analog 2-chloro-7-methylquinoline-3-carbaldehyde reveals that the quinoline fused-ring system is planar with a root-mean-square (r.m.s.) deviation of 0.007 Å, while the formyl group is bent slightly out of the plane with C–C–C–O torsion angles of −9.6(5)° and 170.4(3)° [1]. This structural data provides a baseline for understanding the conformational behavior of 7-methylquinoline-3-carbaldehyde derivatives. The absence of the 2-chloro substituent in the target compound eliminates steric congestion and electronic perturbation at the ortho position to the formyl group, which may enhance the accessibility and reactivity of the aldehyde functionality in subsequent derivatization reactions.

X-ray Crystallography Molecular Geometry Crystal Engineering

Antimicrobial Activity: Quinoline-3-carbaldehyde Hydrazone Derivatives vs. Standard Drugs

A series of 22 quinoline-3-carbaldehyde hydrazone derivatives were evaluated for antimicrobial activity using the microdilution method. While the majority of compounds exhibited weaker antimicrobial effects than standard drugs, two specific derivatives—3q5 and 3q6—demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 16 µg/mL [1]. This finding establishes a baseline for the antimicrobial potential of quinoline-3-carbaldehyde-derived compounds and highlights that the 3-carbaldehyde functionality serves as a versatile handle for generating bioactive hydrazone derivatives. The 7-methyl substitution on the quinoline core may further modulate this activity through electronic and steric effects.

Antimicrobial MRSA MIC

Aqueous Solubility: 7-Methylquinoline-3-carbaldehyde vs. 2-Hydroxy-7-methylquinoline-3-carbaldehyde

7-Methylquinoline-3-carbaldehyde exhibits very slight aqueous solubility, with a reported value of 0.26 g/L at 25°C . In contrast, the 2-hydroxy analog (2-hydroxy-7-methylquinoline-3-carbaldehyde) possesses an additional hydrogen bond donor (OH group) and a tautomerizable 2-oxo form, which may enhance aqueous solubility relative to the parent compound. The lower solubility of 7-methylquinoline-3-carbaldehyde must be considered when selecting this compound for applications requiring aqueous media, such as biological assays or certain formulation studies.

Physicochemical Properties Solubility Formulation

Optimal Application Scenarios for 7-Methylquinoline-3-carbaldehyde: Evidence-Driven Use Cases


Synthesis of Antimalarial Lead Compounds via Quinoline-3-carbaldehyde Derivatization

As demonstrated by the drug-likeness evaluation of derivative A5, 7-methylquinoline-3-carbaldehyde serves as a validated starting material for the synthesis of antimalarial lead candidates targeting Plasmodium falciparum histo-aspartic protease (HAP) [1]. Researchers engaged in malaria drug discovery should prioritize this compound over unsubstituted quinoline-3-carbaldehyde when the 7-methyl substituent is required for optimal molecular recognition or pharmacokinetic properties in their target series.

Antimicrobial Hydrazone Library Construction from Quinoline-3-carbaldehyde Scaffolds

The demonstrated antimicrobial activity of quinoline-3-carbaldehyde hydrazone derivatives (MIC: 16 µg/mL against MRSA for compounds 3q5 and 3q6) establishes this scaffold as a productive starting point for generating structurally diverse hydrazone libraries [1]. Procurement of 7-methylquinoline-3-carbaldehyde enables access to this validated chemotype for systematic structure-activity relationship (SAR) exploration aimed at identifying novel antibacterial agents with improved potency.

Custom Synthesis Requiring High-Yield Dehalogenation Protocols

When planning the custom synthesis of 7-methylquinoline-3-carbaldehyde, procurement specifications must account for the documented yield differentials: using the 2-chloro-3-dimethoxymethyl precursor with ethanol as solvent yields 26.5% product, whereas alternative acetals or methanol solvent reduce yields dramatically (12.5% or trace amounts, respectively) [1]. This quantitative evidence should guide the selection of synthetic route and starting materials to maximize cost-efficiency and product recovery.

Solid-State Characterization and Crystal Engineering Studies of 7-Methylquinoline Derivatives

Crystallographic data for the closely related analog 2-chloro-7-methylquinoline-3-carbaldehyde (r.m.s. deviation = 0.007 Å; formyl torsion angles = −9.6(5)° and 170.4(3)°) provide a structural baseline for understanding the conformational behavior of 7-methylquinoline-3-carbaldehyde derivatives [1]. Researchers engaged in crystal engineering, polymorphism studies, or solid-state property optimization should procure this compound for comparative structural analysis and as a reference standard in X-ray diffraction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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